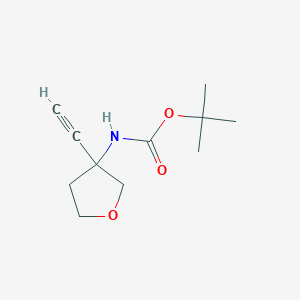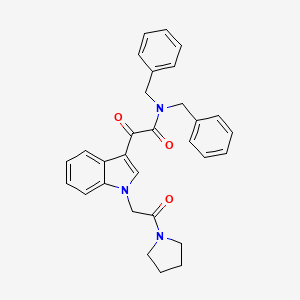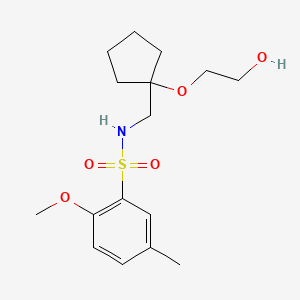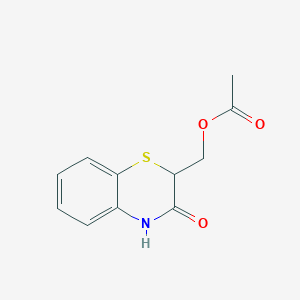
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C29H30N2O5 and its molecular weight is 486.568. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research in the field of synthetic chemistry has led to the development of various compounds derived from or related to the chemical structure of interest. For instance, studies have synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties. These compounds were evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showing significant potential for pharmaceutical applications (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Several studies have focused on synthesizing compounds with antimicrobial and anticancer activities. For example, quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showing good activity against various bacteria and fungi (Desai et al., 2011). Another study synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the significant cytotoxic activities of these compounds against breast cancer cell lines (Redda et al., 2010).
Development of Radiotracers
Research has also explored the synthesis of arylamides hybrids of high-affinity σ2 receptor ligands for the development of positron emission tomography (PET) radiotracers. These compounds are considered promising leads for tumor diagnosis, given their high affinity for σ2 receptors. However, interaction with P-glycoprotein (P-gp), which may limit their use as radiotracers in tumors overexpressing P-gp, has been noted (Abate et al., 2011).
Novel Synthesis Methods
Furthermore, innovative synthesis methods have been developed, such as the practical synthesis of cotarnine dimethyl ether, showcasing efficient methodologies for producing complex organic compounds (Shirasaka et al., 1990). Another study introduced an efficient synthesis approach for (±)-latifine dimethyl ether, demonstrating the capability to generate optically pure compounds through precise synthetic strategies (Gore et al., 1988).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-18(2)14-15-30-28(32)26-22-6-4-5-7-23(22)29(33)31(20-10-13-24-25(16-20)36-17-35-24)27(26)19-8-11-21(34-3)12-9-19/h4-13,16,18,26-27H,14-15,17H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOANOGUOUISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)


![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)
![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)
